molecular formula C10H13NO B13613339 2,2-Dimethyl-3-(pyridin-2-yl)propanal

2,2-Dimethyl-3-(pyridin-2-yl)propanal

Cat. No.: B13613339
M. Wt: 163.22 g/mol
InChI Key: SCIYBLOLFFOMPY-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3-(pyridin-2-yl)propanal (CAS: 1936059-13-0) is a propanal derivative featuring a pyridin-2-yl substituent at the β-position and two methyl groups at the α-carbon. Its molecular formula is C₉H₁₂N₂O, with a molecular weight of 164.20 g/mol . The compound’s structure combines a reactive aldehyde group with a pyridine ring, which confers both electrophilic reactivity (via the aldehyde) and aromatic interactions (via the pyridine).

Properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

2,2-dimethyl-3-pyridin-2-ylpropanal

InChI

InChI=1S/C10H13NO/c1-10(2,8-12)7-9-5-3-4-6-11-9/h3-6,8H,7H2,1-2H3

InChI Key

SCIYBLOLFFOMPY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=CC=CC=N1)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-3-(pyridin-2-yl)propanal typically involves the reaction of pyridine derivatives with appropriate aldehyde precursors. One common method is the condensation reaction between 2-pyridinecarboxaldehyde and isobutyraldehyde under acidic or basic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide, and the product is purified through distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for the efficient and controlled production of the compound by continuously feeding reactants into a reactor and collecting the product. The use of automated systems and advanced purification techniques ensures high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-3-(pyridin-2-yl)propanal undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nitric acid (HNO3), halogens (Cl2, Br2)

Major Products Formed

Scientific Research Applications

2,2-Dimethyl-3-(pyridin-2-yl)propanal has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and coordination polymers[][3].

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development[][3].

    Industry: It is used in the production of specialty chemicals and materials with specific properties[][3].

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-3-(pyridin-2-yl)propanal involves its interaction with molecular targets such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to modifications in their structure and function. Additionally, the pyridine ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-Hydroxy-2,2-dimethylpropanal (CAS: 597-31-9)

This compound replaces the pyridin-2-yl group with a hydroxyl (-OH) substituent. Key differences include:

  • Solubility and Reactivity : The hydroxyl group enhances polarity and water solubility compared to the hydrophobic pyridine ring in the target compound. However, the aldehyde group in 2,2-Dimethyl-3-(pyridin-2-yl)propanal is more electrophilic, favoring nucleophilic addition reactions.
  • Biological Activity : Hydroxyl groups often participate in hydrogen bonding, which could improve binding to biological targets. In contrast, the pyridine ring may enable π-π stacking interactions, a feature absent in 3-Hydroxy-2,2-dimethylpropanal .

2,2-Dimethyl-3-[(4-methylbenzenesulfonyl)oxy]propanal (CAS: 18516-19-3)

This analog substitutes the pyridine ring with a sulfonyloxy (-OSO₂C₆H₄CH₃) group. Notable contrasts include:

  • Electrophilicity : The sulfonyloxy group acts as a leaving group, making this compound more reactive in substitution reactions (e.g., nucleophilic displacement). The aldehyde in the target compound is less reactive but more versatile in condensations (e.g., forming imines or hydrazones).
  • Steric Effects : Both compounds share dimethyl groups at the α-carbon, but the bulkier sulfonyloxy group in the analog may hinder steric accessibility in reactions .

Chalcone Derivatives (e.g., 1-(2,5-Dihydroxyphenyl)-3-pyridine-2-yl-propenone)

  • Conjugation Effects : The α,β-unsaturated ketone in chalcones allows for extended conjugation, enhancing UV absorption and redox activity. In contrast, the aldehyde group in this compound lacks such conjugation but offers direct electrophilic reactivity.
  • Biological Relevance : Chalcone-pyridine hybrids exhibit antimicrobial and anticancer activity, suggesting that the pyridin-2-yl group in the target compound could similarly enhance bioactivity if functionalized appropriately .

Pyrethroids (e.g., Permethrin, Resmethrin)

Pyrethroids like permethrin share a dimethylcyclopropane-carboxylate backbone, diverging significantly in structure but providing insights into steric and electronic effects:

  • Electron-Withdrawing Effects : Pyrethroids’ ester groups are electron-withdrawing, whereas the pyridine ring in the target compound is electron-deficient, which may similarly polarize adjacent bonds .

Data Table: Key Properties of this compound and Analogs

Compound Name CAS Number Molecular Formula Key Substituent Reactivity Profile Potential Applications
This compound 1936059-13-0 C₉H₁₂N₂O Pyridin-2-yl, aldehyde Electrophilic aldehyde, π-π stacking Pharmaceutical intermediates
3-Hydroxy-2,2-dimethylpropanal 597-31-9 C₅H₁₀O₂ Hydroxyl, aldehyde H-bonding, nucleophilic addition Solvent, polymer synthesis
2,2-Dimethyl-3-[(4-methylbenzenesulfonyl)oxy]propanal 18516-19-3 C₁₃H₁₈O₄S Sulfonyloxy, aldehyde Nucleophilic substitution Reactive intermediate
1-(2,5-Dihydroxyphenyl)-3-pyridine-2-yl-propenone N/A C₁₅H₁₁NO₃ Pyridin-2-yl, ketone Conjugated ketone, redox activity Antimicrobial agents

Research Findings and Implications

  • Synthetic Utility : The pyridin-2-yl group in this compound may facilitate metal coordination or serve as a directing group in catalysis, as seen in pyridine-containing ligands .
  • Biological Potential: Structural analogs like chalcone-pyridine hybrids demonstrate that pyridine rings enhance interaction with biological targets (e.g., enzymes or DNA), suggesting the target compound could be optimized for drug discovery .
  • Stability Challenges : The aldehyde group’s susceptibility to oxidation may limit applications unless stabilized via derivatization (e.g., acetal formation) .

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